molecular formula C20H27N3O5S B2602913 1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one CAS No. 1007025-38-8

1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one

Katalognummer: B2602913
CAS-Nummer: 1007025-38-8
Molekulargewicht: 421.51
InChI-Schlüssel: WSAUUNQTVWRLSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazole core substituted at the 1-position with a 4-(azepane-1-sulfonyl) group and at the 4-position with 3,5-dimethyl and 4-methoxyphenoxy moieties. The 4-methoxyphenoxy substituent contributes electron-donating properties, which may influence electronic distribution and metabolic stability.

Eigenschaften

IUPAC Name

1-[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-2-(4-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c1-15-20(29(25,26)22-12-6-4-5-7-13-22)16(2)23(21-15)19(24)14-28-18-10-8-17(27-3)9-11-18/h8-11H,4-7,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAUUNQTVWRLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)OC)C)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Azepane Sulfonyl Group: The azepane sulfonyl group can be introduced via sulfonylation reactions using azepane and a sulfonyl chloride derivative.

    Attachment of the Methoxyphenoxy Group: The final step involves the etherification of the pyrazole derivative with 4-methoxyphenol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the methoxyphenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted derivatives at the methoxyphenoxy moiety.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent. Preliminary studies indicate that it may exhibit significant biological activities, including:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines. Research indicates that derivatives of pyrazole can inhibit the proliferation of cancer cells by targeting specific pathways such as apoptosis and cell cycle regulation .
  • Antimicrobial Properties : The compound may also possess antibacterial and antiviral activities, making it a candidate for the development of new antimicrobial agents. Studies have shown that pyrazole derivatives can be effective against strains like Staphylococcus aureus and Escherichia coli .

Mechanistic Studies

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Initial docking studies suggest that it may interact with enzymes or receptors involved in inflammatory pathways or metabolic processes, which could elucidate its pharmacological effects .

Synthesis and Structure-Activity Relationship (SAR)

Research into the synthesis of this compound involves multi-step synthetic routes that allow for the precise construction of its molecular architecture. The exploration of structure-activity relationships (SAR) can provide insights into how variations in chemical structure affect biological activity, guiding future drug design efforts .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of similar pyrazole derivatives demonstrated that these compounds could significantly inhibit cell growth in various cancer cell lines. For instance, one derivative exhibited an IC50 value of approximately 25 µM against MDA-MB-231 breast cancer cells, indicating potent cytotoxicity .

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial efficacy of pyrazole derivatives. The compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL against both Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent .

Wirkmechanismus

The mechanism of action of 1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity, while the methoxyphenoxy moiety can influence its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

Compound Name Substituents on Pyrazole Key Functional Groups Biological Activity (IC50)
Target Compound 4-(azepane-1-sulfonyl), 3,5-dimethyl, 4-methoxyphenoxy Azepane-sulfonyl, methoxyphenoxy Not reported
5e () 4-((4-bromophenyl)diazenyl), 3,5-dimethyl, naphthalen-2-yloxy Bromophenyl diazenyl, naphthoxy Anticancer (3.6–24.6 μM), Xanthine oxidase (10.87 μM)
Compound 22 () 4-((4-chlorophenyl)diazenyl), 3,5-dimethyl, 4-chlorophenoxy Chlorophenyl diazenyl Antibacterial (Gram+/Gram-), Antifungal
1f () 4-(chloromethylphenyl), dimethyl(oxo)-λ⁶-sulfanylidene Chloromethylphenyl, sulfoxide None reported; m.p. 137.3–138.5°C
1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone () 4-(4-chlorophenylsulfonyl), 3,5-dimethyl Chlorophenylsulfonyl Not reported; CAS 957510-56-4

Key Observations:

  • Substituent Impact on Bioactivity : The azepane-sulfonyl group in the target compound is distinct from sulfonamide or sulfoxide derivatives (e.g., ). Azepane’s larger ring size may improve lipophilicity or target specificity compared to smaller sulfonyl groups.
  • Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenoxy group (electron-donating) contrasts with electron-withdrawing groups like nitro or chloro in ’s derivatives. This difference could modulate receptor-binding kinetics or metabolic stability.
  • Diazenyl vs. Sulfonyl Linkers : Compounds with diazenyl linkages (e.g., 5e, compound 22) exhibit strong anticancer and antibacterial activities, suggesting that linker chemistry significantly influences biological potency .

Pharmacological Profiles

  • Anticancer Activity: Compound 5e () showed IC50 values of 3.6–24.6 μM against HCT-116 cells, attributed to its diazenyl-naphthoxy substituents.
  • Antimicrobial Activity: Compound 22 () demonstrated broad-spectrum antibacterial and antifungal effects, linked to its 4-chlorophenyldiazenyl group. The target compound’s methoxyphenoxy group could reduce toxicity while retaining efficacy .
  • Enzyme Inhibition : The xanthine oxidase inhibitory activity of 5e (IC50 10.87 μM) highlights the role of pyrazole derivatives in modulating enzymatic pathways. The target compound’s sulfonyl group may interact with similar binding pockets .

Physicochemical Properties

  • Melting Points : Derivatives with chloromethylphenyl groups (e.g., 1f, ) exhibit higher melting points (137–138°C), likely due to increased crystallinity. The target compound’s bulkier azepane-sulfonyl group may lower its melting point, enhancing solubility .
  • Synthetic Routes: describes coupling reactions using K₂CO₃ in DMF under reflux. The target compound’s synthesis may require similar conditions but with azepane-sulfonyl chloride and 4-methoxyphenoxy precursors .

Biologische Aktivität

The compound 1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one (CAS Number: 1007025-38-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological effects based on diverse research findings.

Structural Overview

The molecular formula of this compound is C20H27N3O5SC_{20}H_{27}N_{3}O_{5}S, with a molecular weight of 421.5 g/mol. The structure features a pyrazole ring, an azepane moiety, and a methoxyphenoxy group, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC20H27N3O5SC_{20}H_{27}N_{3}O_{5}S
Molecular Weight421.5 g/mol
CAS Number1007025-38-8

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that allow for the precise construction of its complex architecture. The initial steps often include the formation of the pyrazole ring followed by the introduction of the azepane and sulfonyl groups.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to 1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one exhibit significant antibacterial properties. For instance, compounds with similar structural motifs have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Research has demonstrated that this compound and its analogs can inhibit key enzymes, including acetylcholinesterase (AChE) and urease. In a study evaluating enzyme inhibition, the synthesized compounds exhibited strong inhibitory activity against urease, with some showing IC50 values significantly lower than standard inhibitors . The interaction with AChE is particularly notable as it suggests potential applications in treating neurological disorders.

Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of this compound with biological targets. These studies indicate that it may bind effectively to active sites of relevant enzymes or receptors involved in inflammatory pathways . Such interactions can be critical for optimizing therapeutic efficacy while minimizing side effects.

Case Studies

Several case studies have highlighted the pharmacological potential of related compounds:

  • Study on Acetylcholinesterase Inhibition : A series of pyrazole derivatives were tested for their ability to inhibit AChE. The most potent inhibitors had IC50 values ranging from 0.63 µM to 6.28 µM .
  • Antibacterial Screening : In another study, various synthesized compounds were screened against multiple bacterial strains, showing varying degrees of effectiveness. Compounds with similar sulfonamide functionalities exhibited strong antibacterial activity against Bacillus subtilis .
  • Urease Inhibition : The synthesized derivatives showed promising results as urease inhibitors, which could have implications for treating conditions like kidney stones .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., azepane sulfonyl, 4-methoxyphenoxy groups). Key signals include methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .
  • FTIR : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Q. Methodological Answer :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond lengths, angles, and torsion angles to confirm the spatial arrangement of the azepane sulfonyl and methoxyphenoxy groups. Use datasets collected at 100 K to minimize thermal motion artifacts .
  • Data Validation : Compare experimental results with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) to identify discrepancies in dihedral angles or non-covalent interactions .
  • R-Factor Analysis : Aim for R < 0.05 and wR < 0.12 to ensure high data reliability .

Basic: What experimental designs are suitable for evaluating this compound’s bioactivity in vitro?

Q. Methodological Answer :

  • Dose-Response Assays : Use serial dilutions (1 nM–100 µM) in cell-based models (e.g., cancer cell lines) with MTT or resazurin assays. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO < 0.1%) .
  • Enzyme Inhibition Studies : Screen against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™). Normalize activity to vehicle-treated samples .

Advanced: How should researchers address contradictions in bioactivity data across different assays?

Q. Methodological Answer :

  • Source Validation : Confirm compound purity (≥95% by HPLC) and stability under assay conditions (e.g., pH, temperature) .
  • Mechanistic Profiling : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to differentiate direct inhibition from off-target effects.
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess inter-assay variability. Replicate experiments across independent labs .

Basic: What computational tools are recommended for predicting this compound’s physicochemical properties?

Q. Methodological Answer :

  • LogP Calculation : Use ChemAxon or MOE to estimate lipophilicity, critical for bioavailability .
  • ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to forecast permeability, CYP450 interactions, and toxicity .

Advanced: How can molecular dynamics (MD) simulations enhance understanding of this compound’s target binding kinetics?

Q. Methodological Answer :

  • System Setup : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Equilibrate for 100 ns at 310 K .
  • Binding Free Energy : Calculate ΔG via MM-PBSA or umbrella sampling. Correlate with experimental IC₅₀ values to validate models .

Basic: What strategies mitigate degradation during long-term storage of this compound?

Q. Methodological Answer :

  • Storage Conditions : Aliquot in amber vials under argon at –20°C. Desiccate with silica gel to prevent hydrolysis .
  • Stability Monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to detect degradation products .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Methodological Answer :

  • Scaffold Modification : Systematically vary substituents (e.g., azepane sulfonyl → piperidine sulfonyl) using parallel synthesis .
  • Data Analysis : Employ multivariate regression (e.g., PLS) to correlate structural descriptors (e.g., Hammett σ) with bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.